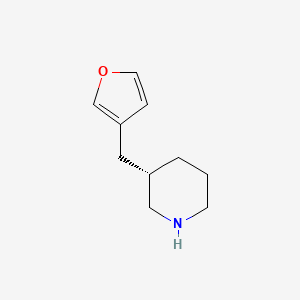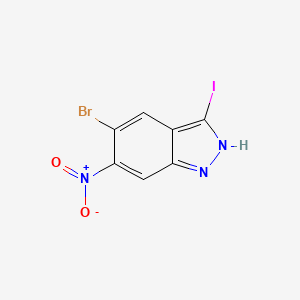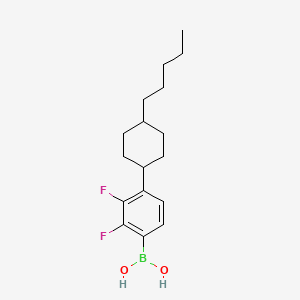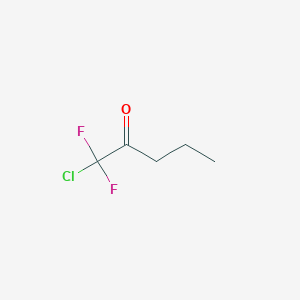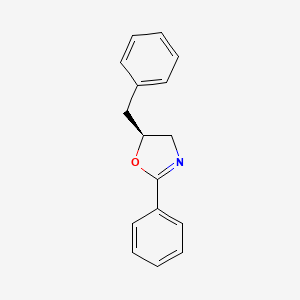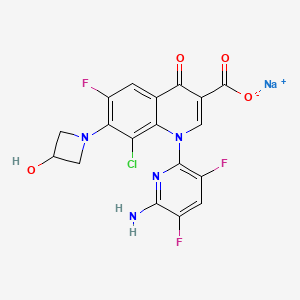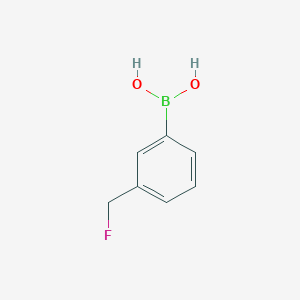
(3-(Fluoromethyl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(Fluoromethyl)phenyl)boronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring substituted with a fluoromethyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (3-(Fluoromethyl)phenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate (B(OMe)3). This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods: Industrial production of boronic acids generally follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: (3-(Fluoromethyl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced to form boranes.
Substitution Reactions: The fluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Catalysts: Palladium catalysts are commonly used in Suzuki-Miyaura cross-coupling reactions.
Bases: Bases such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) are often employed.
Solvents: Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used.
Major Products: The major products formed from these reactions include biaryl compounds, boronic esters, and various substituted derivatives .
Applications De Recherche Scientifique
Chemistry: (3-(Fluoromethyl)phenyl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions .
Biology and Medicine: Boronic acids, including this compound, are used as enzyme inhibitors, particularly for serine proteases and kinases, which play roles in various biological processes and diseases .
Industry: In the industrial sector, boronic acids are used in the production of pharmaceuticals, agrochemicals, and advanced materials .
Mécanisme D'action
The mechanism of action of (3-(Fluoromethyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the new carbon-carbon bond and regenerating the palladium catalyst.
Comparaison Avec Des Composés Similaires
3-(Trifluoromethyl)phenylboronic acid: This compound features a trifluoromethyl group instead of a fluoromethyl group, leading to different reactivity and applications.
3,5-Bis(trifluoromethyl)phenylboronic acid: This compound has two trifluoromethyl groups, which can further influence its chemical properties and reactivity.
Uniqueness: (3-(Fluoromethyl)phenyl)boronic acid is unique due to the presence of the fluoromethyl group, which can participate in specific chemical reactions and influence the compound’s reactivity and applications .
Propriétés
Formule moléculaire |
C7H8BFO2 |
|---|---|
Poids moléculaire |
153.95 g/mol |
Nom IUPAC |
[3-(fluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C7H8BFO2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4,10-11H,5H2 |
Clé InChI |
JZJPEWGAGDJECS-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC=C1)CF)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


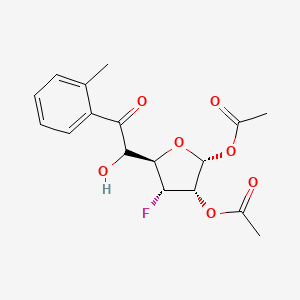
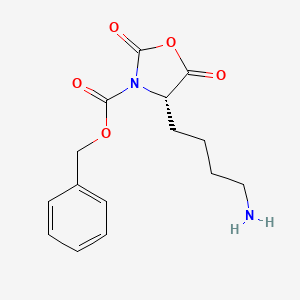
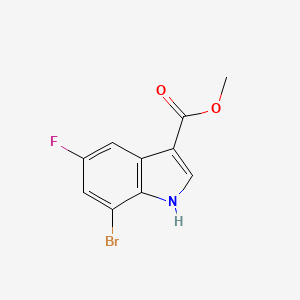
![(8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B12841540.png)


